![molecular formula C13H13ClF3NO4S B2509795 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727718-06-1](/img/structure/B2509795.png)

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

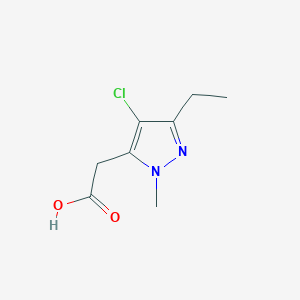

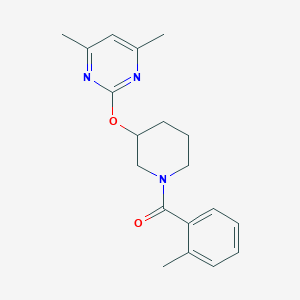

“1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H13ClF3NO4S and a molecular weight of 371.76 . It is a product offered for research use .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, it has a benzenesulfonyl group, which is a benzene ring attached to a sulfonyl group, that is further substituted with a chloro and a trifluoromethyl group .Applications De Recherche Scientifique

Agrochemicals

The synthesis and application of trifluoromethylpyridines (TFMP) , including our compound of interest, play a crucial role in the agrochemical industry. TFMP derivatives are primarily used for crop protection against pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The distinctive properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its therapeutic potential .

Vapor-Phase Reactions

TFMP compounds are also relevant in vapor-phase reactions. Their unique chemical properties make them valuable intermediates in various synthetic pathways. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained efficiently via a simple one-step reaction, making it an attractive building block for further transformations .

Suzuki-Miyaura Coupling

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid can serve as a reactant for the synthesis of aryl- and heteroarylfurocoumarins via Suzuki-Miyaura coupling reactions. This versatile transformation allows the construction of complex molecular architectures .

Functional Materials

The trifluoromethyl group in TFMP derivatives contributes to their unique properties. Researchers explore their use in functional materials, such as sensors, catalysts, and optoelectronic devices. The combination of fluorine substitution and pyridine motifs opens up exciting possibilities for material science .

Anti-Cancer Agents

While not yet fully explored, the trifluoromethylpyridine scaffold holds promise as a platform for developing novel anti-cancer agents. Researchers investigate its potential by modifying the substituents and evaluating biological activity .

Organic Synthesis

Beyond specific applications, TFMP derivatives find utility in organic synthesis. Their stability, reactivity, and unique electronic properties make them valuable tools for constructing complex molecules and functionalizing organic frameworks .

Biological Studies

Researchers study the interactions of TFMP derivatives with biological systems. Understanding their mode of action, metabolic pathways, and potential toxicity is essential for optimizing their applications in medicine and agriculture .

Safety and Hazards

While specific safety data for this compound is not available, compounds containing a sulfonyl chloride group, like “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid”, are typically corrosive and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHMAMYBIAAUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)

![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)